molecular formula C23H17NO2 B14191496 N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide CAS No. 877220-78-5

N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide

Cat. No.: B14191496
CAS No.: 877220-78-5
M. Wt: 339.4 g/mol
InChI Key: FCLGQZOWTWCGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are commonly used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes

Preparation Methods

The synthesis of N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide typically involves the reaction of 10-oxoanthracene-9-carbaldehyde with 3-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The anthracene core of the compound allows it to absorb and emit light, making it useful in photophysical applications. The phenylacetamide group can interact with various biological targets, potentially leading to pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties compared to other anthracene derivatives.

Properties

CAS No.

877220-78-5

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-[(10-oxoanthracen-9-ylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C23H17NO2/c1-15(25)24-17-8-6-7-16(13-17)14-22-18-9-2-4-11-20(18)23(26)21-12-5-3-10-19(21)22/h2-14H,1H3,(H,24,25)

InChI Key

FCLGQZOWTWCGPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.